molecular formula C6H11BF3KO B7893827 Potassium (4-Tetrahydropyranylmethyl)trifluoroborate

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate

Cat. No.: B7893827
M. Wt: 206.06 g/mol
InChI Key: YKXVLUMULIEMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties, such as being air and moisture stable, which makes them easy to handle and store. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate typically involves the reaction of tetrahydropyranylmethyl bromide with potassium trifluoroborate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

    Reactants: Tetrahydropyranylmethyl bromide and potassium trifluoroborate.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.

    Base: Commonly used bases include potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Conditions: Typically, these reactions are carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound.

Scientific Research Applications

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate in cross-coupling reactions involves the following steps:

    Activation: The palladium catalyst activates the trifluoroborate compound.

    Transmetalation: The activated trifluoroborate undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.

    Reductive Elimination: The intermediate undergoes reductive elimination to form the final product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

  • Stability : this compound is more stable under air and moisture compared to some other organotrifluoroborates.
  • Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications.

Properties

IUPAC Name

potassium;trifluoro(oxan-4-ylmethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXVLUMULIEMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCOCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.